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Compound of Interest

Compound Name: DSR-141562

Cat. No.: B2406171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of DSR-
141562 in rat models, summarizing its mechanism of action, pharmacokinetic profile, and

established protocols for preclinical studies.

Introduction
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1)

inhibitor.[1] It demonstrates preferential selectivity for the PDE1B isoform, which is

predominantly expressed in the brain.[1] The inhibition of PDE1B by DSR-141562 leads to an

elevation of cyclic guanosine monophosphate (cGMP) levels in the brain, which is believed to

modulate dopaminergic and glutamatergic signaling pathways.[1] This mechanism of action

makes DSR-141562 a promising therapeutic candidate for neurological and psychiatric

disorders, particularly schizophrenia, where it has shown efficacy in animal models for positive,

negative, and cognitive symptoms.[1]

Mechanism of Action
DSR-141562 exerts its pharmacological effects by inhibiting the PDE1B enzyme. PDE1B is

responsible for the hydrolysis of cyclic nucleotides, specifically cAMP and cGMP. By inhibiting

PDE1B, DSR-141562 increases the intracellular concentrations of cGMP.[1] In the context of

schizophrenia, this elevation of cGMP is thought to counteract the downstream effects of
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dopamine D2 receptor hyperactivity and NMDA receptor hypofunction, which are implicated in

the pathophysiology of the disorder.
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Caption: Simplified signaling pathway of DSR-141562.

Quantitative Data
Pharmacokinetic Parameters
Limited pharmacokinetic data for DSR-141562 following oral administration in rats is publicly

available. A single study reported a brain-to-blood concentration ratio of the unbound drug to be

0.99 after a 30 mg/kg oral dose, indicating good brain penetration. While specific Cmax, Tmax,

and AUC values for different oral doses in rats have not been detailed in the reviewed

literature, the table below summarizes the effective dose ranges observed in various behavioral

and pharmacodynamic studies.

Parameter Value Species Study Type Reference

Brain-to-Blood

Ratio (unbound)
0.99 Rat Pharmacokinetic [2]

Effective Dose

Range
0.3-3 mg/kg Rat

Novel Object

Recognition
[1]

Effective Dose

Range
3-30 mg/kg Rat

Methamphetamin

e-induced

Hyperactivity

[1]

Effective Dose

Range
1-100 mg/kg Rat

Catalepsy

Induction
[1]

Pharmacodynam

ic Dose
10 mg/kg Rat

cGMP Elevation

in Brain
[1]

In Vitro Potency
Target IC50 (nM) Reference

Human PDE1B 43.9 [2]

Human PDE1A 97.6 [2]

Human PDE1C 431.8 [2]
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Experimental Protocols
Formulation for Oral Administration
While the exact vehicle composition used in the pivotal preclinical studies of DSR-141562 is

not explicitly stated in the available literature, a common vehicle for oral administration of

lipophilic compounds in rats is a suspension in 1% methylcellulose with 0.4% Tween 80.[3]

Materials:

DSR-141562 powder

1% (w/v) Methylcellulose solution in sterile water

0.4% (v/v) Tween 80

Sterile water for injection

Mortar and pestle or homogenizer

Stir plate and stir bar

Volumetric flasks and pipettes

Procedure:

Calculate the required amount of DSR-141562 based on the desired dose and the number of

animals.

Weigh the DSR-141562 powder accurately.

In a clean mortar, add a small amount of the 1% methylcellulose solution to the DSR-141562
powder to create a paste.

Gradually add the remaining volume of 1% methylcellulose solution while continuously

triturating or homogenizing to ensure a uniform suspension.

Add 0.4% (v/v) of Tween 80 to the suspension and mix thoroughly using a stir plate for at

least 30 minutes.
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Visually inspect the suspension for homogeneity.

Prepare fresh on the day of the experiment.

Oral Gavage Protocol in Rats
Materials:

Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a rounded tip for adult

rats)

Syringe (1-5 mL, depending on the dosing volume)

Prepared DSR-141562 formulation

Animal scale

Procedure:

Animal Handling and Restraint:

Gently handle the rat to minimize stress.

Securely restrain the rat by holding it near the thoracic region and supporting its lower

body. The head should be gently extended back to create a straight line through the neck

and esophagus.[4][5]

Dose Calculation and Preparation:

Weigh the rat to determine the precise dosing volume.

The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[4][5]

Draw the calculated volume of the DSR-141562 suspension into the syringe.

Gavage Needle Insertion:

Measure the gavage needle externally from the tip of the rat's nose to the last rib to

estimate the insertion depth.[4]
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Gently insert the gavage needle into the diastema (the gap between the incisors and

molars) and advance it along the upper palate towards the esophagus.[5]

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-

insert. Do not force the needle.[4]

Substance Administration:

Once the needle is in the correct position, administer the DSR-141562 suspension slowly

and steadily.[4]

Post-Administration Monitoring:

After administration, gently remove the gavage needle and return the rat to its cage.

Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored

breathing or choking.[4]
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Caption: Experimental workflow for oral administration.
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Acute and Repeated-Dose Toxicity Studies
While specific toxicity data for DSR-141562 is not publicly available, the following protocols

outline general procedures for acute and repeated-dose oral toxicity studies in rats, based on

established guidelines.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423):

Objective: To determine the acute toxic effects of a single oral dose of DSR-141562 and to

estimate its LD50.

Animals: Typically, young adult female rats are used.

Procedure:

A starting dose (e.g., 300 mg/kg) is administered to a group of three rats.

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

Depending on the outcome (mortality or no mortality), the dose for the next group of

animals is increased or decreased.

The study continues in a stepwise manner until the criteria for a specific toxicity class are

met.

Repeated-Dose (28-Day) Oral Toxicity Study (Adapted from OECD Guideline 407):

Objective: To evaluate the toxic effects of DSR-141562 following repeated daily oral

administration over 28 days.

Animals: Both male and female rats are used, with at least 5 animals per sex per group.

Procedure:

At least three dose levels and a control group are used.

DSR-141562 is administered orally once daily for 28 consecutive days.
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Animals are observed daily for clinical signs of toxicity, and body weight and food

consumption are measured weekly.

At the end of the study, blood and urine samples are collected for hematology and clinical

chemistry analysis.

A full necropsy is performed, and selected organs are weighed and examined

histopathologically.

Conclusion
DSR-141562 is a promising PDE1B inhibitor with demonstrated efficacy in rat models of

schizophrenia. The protocols outlined in these application notes provide a foundation for

conducting preclinical studies involving the oral administration of DSR-141562. Adherence to

proper formulation and gavage techniques is crucial for ensuring accurate and reproducible

results. Further studies are warranted to fully characterize the pharmacokinetic and

toxicological profile of DSR-141562.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2406171#dsr-141562-oral-administration-protocol-in-
rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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